Penbutolol
描述
Penbutolol is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is primarily used in the management of mild to moderate arterial hypertension and angina pectoris. This compound binds to both beta-1 and beta-2 adrenergic receptors, rendering it effective in reducing heart rate and cardiac output, which in turn lowers arterial blood pressure .
作用机制
Target of Action
Penbutolol is a non-selective beta-adrenergic antagonist . It binds to both beta-1 and beta-2 adrenergic receptors . These receptors are primarily found in the heart and kidneys . This compound also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A .
Mode of Action
This compound acts as a partial agonist at beta adrenergic receptors . When beta-1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . This compound blocks this activation, thereby reducing the heart rate and lowering blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of ATP to cAMP . This process is mediated by beta-1 adrenergic receptors and a coupled G protein . By blocking these receptors, this compound disrupts this pathway, leading to a decrease in heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy volunteers . After a single 40-mg oral dose, a peak serum this compound concentration of 268 ng/ml was reached at 0.9 hours . The drug was detected for up to 48 hours, and the terminal plasma concentration declined with an average half-life of 19 hours .
Result of Action
The primary result of this compound’s action is a decrease in heart rate and blood pressure . This is achieved by blocking the activation of beta-1 adrenergic receptors, which disrupts the conversion of ATP to cAMP and reduces the heart rate . This ultimately leads to a decrease in blood pressure .
生化分析
Biochemical Properties
Penbutolol acts as a non-selective β blocker, binding to both beta-1 adrenergic receptors and beta-2 adrenergic receptors . This interaction allows this compound to exert its effects on the cardiovascular system, reducing heart rate and cardiac output .
Cellular Effects
By blocking β adrenergic receptors, this compound decreases the heart rate and cardiac output, which in turn lowers arterial blood pressure . It also reduces renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .
Molecular Mechanism
This compound acts on the β1 adrenergic receptors in both the heart and the kidney . When β1 receptors are activated by a catecholamine, they stimulate a coupled G protein which activates adenylyl to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, where it acts on β1 adrenergic receptors to influence the conversion of ATP to cAMP .
准备方法
Synthetic Routes and Reaction Conditions: Penbutolol can be synthesized through a multi-step process involving the reaction of 2-cyclopentylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield this compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same synthetic route but is optimized for large-scale production, including steps for purification and quality control .
化学反应分析
Types of Reactions: Penbutolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the beta-adrenergic receptor sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted analogs .
科学研究应用
Penbutolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving beta-adrenergic antagonists.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Used in clinical trials to study its efficacy in treating hypertension and angina pectoris.
Industry: Employed in the development of new beta-blockers and related pharmaceuticals
相似化合物的比较
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
- Carvedilol
Penbutolol’s unique properties and wide range of applications make it a valuable compound in both research and clinical settings.
属性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKVJAGOJTNJS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38363-32-5 (sulfate (2:1) salt) | |
Record name | Racemic Penbutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023428 | |
Record name | Penbutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.12e-02 g/L | |
Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. | |
Record name | Penbutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01359 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38363-40-5, 36507-48-9, 38363-32-5 | |
Record name | Penbutolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racemic Penbutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penbutolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penbutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01359 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penbutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Penbutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of penbutolol?
A1: this compound is a non-cardioselective β-adrenoceptor antagonist. [] It binds to β-adrenoceptors, primarily β1 and β2 subtypes, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. [] This antagonism leads to a decrease in heart rate, myocardial contractility, and blood pressure. [, , ]
Q2: Does this compound exhibit any intrinsic sympathomimetic activity (ISA)?
A2: Yes, this compound demonstrates moderate ISA. [, ] In reserpine-pretreated rats, a model for assessing ISA, this compound displays mild sympathomimetic effects. [] This suggests that in addition to its β-blocking properties, this compound might also partially activate β-adrenoceptors, potentially contributing to its unique pharmacological profile. []
Q3: How does this compound affect heart rate during exercise?
A3: this compound effectively attenuates exercise-induced tachycardia. [, , ] Studies comparing this compound to propranolol show a greater reduction in exercise heart rate with this compound at comparable doses. [, ] This effect is attributed to its potent β-adrenoceptor blocking action. [, ]
Q4: Does this compound impact serotonin (5-HT) neurotransmission?
A4: Research suggests that (-)this compound might possess 5-HT1A and 5-HT1B autoreceptor antagonist properties. [] In vivo microdialysis studies in rats demonstrated that (-)this compound increases hippocampal 5-HT output, a response not observed with the (+) enantiomer or other β-blockers like pindolol, metoprolol, or ICI 118,551. [] This suggests a potential interaction with the serotonergic system, but further research is needed to explore the clinical relevance of these findings. []
Q5: How does this compound affect coronary blood flow?
A5: In canine models, l-penbutolol has been shown to reduce transmural coronary blood flow and redistribute it from the epicardium to the endocardium in both ischemic and nonischemic areas. [] This redistribution is suggested to be a favorable effect, potentially mediated by a combination of bradycardia and enhanced α-adrenoceptor-mediated coronary vasoconstriction due to β-blockade. []
Q6: How is this compound metabolized in the body?
A6: this compound undergoes extensive hepatic metabolism, primarily through hydroxylation and glucuronidation pathways. [, ] While the specific enzymes involved haven't been fully elucidated in the provided research, the involvement of cytochrome P450 enzymes is likely, considering observations with other β-blockers. []
Q7: How is this compound eliminated from the body?
A7: this compound is primarily eliminated via hepatic metabolism, with only a small fraction (4-6%) excreted unchanged in the urine. [, ] The mean elimination half-life ranges from 17.6 to 26.5 hours, contributing to its long duration of action. [, ]
Q8: Does renal insufficiency affect this compound elimination?
A8: Due to its minimal renal excretion, dosage adjustments for this compound in patients with renal insufficiency are generally not considered necessary. [, ] Studies in hypertensive patients with renal insufficiency demonstrated that this compound did not significantly alter renal plasma flow or glomerular filtration rate. []
Q9: What is the chemical structure of this compound?
A9: this compound is a chiral molecule with the chemical name 1-tert-butylamino-3-(2-cyclopentylphenoxy)propan-2-ol. []
Q10: What is the significance of this compound's chirality?
A10: this compound exists as two enantiomers: the pharmacologically active S(-)-enantiomer (this compound) and the less active R(+)-enantiomer (isothis compound). [, , ] The S(-)-enantiomer exhibits a significantly greater β-blocking effect than the R(+)-enantiomer. [, ]
Q11: How is this compound quantified in biological samples?
A11: Several analytical methods have been employed to quantify this compound, including high-performance liquid chromatography (HPLC) [, ] and fluorimetric methods. [, ] These techniques enable researchers to measure drug concentrations in various biological matrices, supporting pharmacokinetic and pharmacodynamic studies.
Q12: How are this compound enantiomers separated and quantified?
A12: Separation and quantification of this compound enantiomers can be achieved using chiral HPLC methods. [] This involves derivatization of the enantiomers with a chiral reagent followed by separation on a chiral stationary phase. [] This method allows for the specific determination of each enantiomer in biological samples.
Q13: What are the primary clinical applications of this compound?
A13: this compound is primarily indicated for the treatment of hypertension. [, , ] Its potent and long-lasting β-blocking effects contribute to its efficacy in lowering blood pressure. []
Q14: Can this compound be used in combination with other antihypertensive agents?
A14: Yes, this compound can be combined with other antihypertensive medications for enhanced blood pressure control. [, ] Studies have investigated its use in combination with diuretics like furosemide and piretanide, demonstrating effective blood pressure reduction with these combinations. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。